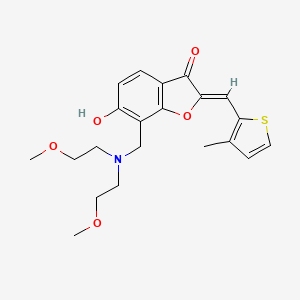

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Benzofuran-3(2H)-one scaffolds are structurally related to aurones, naturally occurring bioactive compounds found in plants, which exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a Z-configuration at the C2 methylene group, a 3-methylthiophen-2-yl substituent, a hydroxyl group at C6, and a bis(2-methoxyethyl)aminomethyl moiety at C6.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-14-6-11-28-19(14)12-18-20(24)15-4-5-17(23)16(21(15)27-18)13-22(7-9-25-2)8-10-26-3/h4-6,11-12,23H,7-10,13H2,1-3H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOFTBJGGBROCR-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran core, introduction of the hydroxy group, and the attachment of the thiophene moiety. A possible synthetic route could involve:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

Introduction of the Hydroxy Group: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions like Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, cost, and safety. This might involve:

Catalytic Processes: Using catalysts to improve reaction efficiency.

Flow Chemistry: Continuous flow reactors to enhance reaction control and scalability.

Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce double bonds or functional groups.

Substitution: The methoxyethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO₄.

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alkanes or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. DRAK2 Inhibition and Diabetes Treatment

Recent studies have demonstrated that benzofuran derivatives, including those similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, exhibit potent inhibitory effects on DRAK2 (Death Receptor Apoptosis-Inducing Kinase 2). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, making them potential candidates for diabetes treatment. The most potent derivatives in these studies had IC50 values as low as 0.25 μM, indicating strong efficacy in preventing cell death under stress conditions .

1.2. Tyrosinase Inhibition

Another significant application of benzofuran derivatives is their role as tyrosinase inhibitors. Tyrosinase is crucial in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds with multiple hydroxyl groups have been identified as effective inhibitors, with some showing considerable inhibition rates against human melanocyte tyrosinase . The structure of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one suggests it may possess similar inhibitory properties.

Chemical Synthesis Applications

2.1. Synthesis of Aurones

The compound can be synthesized through acid or base-catalyzed condensation reactions with appropriate aldehydes, yielding aurones—compounds known for their diverse biological activities including anti-inflammatory and antioxidant properties . The synthesis process involves using benzofuran derivatives as starting materials, which can be modified to enhance their biological activities.

2.2. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that allow for the efficient condensation of benzofuran derivatives with α,β-dicarbonyl compounds under solvent-free conditions . This method not only improves yield but also reduces reaction times significantly.

3.1. Antioxidant Properties

Research has indicated that benzofuran derivatives exhibit antioxidant activities, which are critical in combating oxidative stress-related diseases . The presence of methoxyethyl groups in (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one may enhance its radical scavenging capabilities.

3.2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi . The structural components of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one may contribute to its effectiveness as an antimicrobial agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites. The benzofuran core and thiophene moiety might play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Structural Comparison

Physicochemical and Pharmacological Comparisons

The methyl substituent on the thiophene increases lipophilicity, which could improve membrane permeability. In contrast, the chloro group in the analogue is strongly electron-withdrawing, which may alter reactivity in further functionalization or binding affinity in biological targets. Neither compound’s pharmacological data is reported in the provided evidence, but structural features suggest divergent bioavailability and target engagement.

Research Findings and Data Analysis

Key Observations:

Stereochemical Preference : The Z-configuration in both compounds contrasts with the E-isomer typically formed under clay-catalyzed microwave synthesis . This implies that substituent electronic effects (e.g., resonance donation from thiophene or inductive withdrawal from chlorine) may stabilize the Z-form.

Substituent Impact: Thiophene vs. Chlorophenyl: The thiophene’s sulfur atom contributes to higher polarizability, while the chloro group increases electrophilicity at the methylene carbon. Methoxyethyl Side Chain: The bis(2-methoxyethyl)aminomethyl group enhances solubility in polar solvents, a feature critical for drug delivery.

Table 2. Hypothetical Physicochemical Properties

| Property | Target Compound | 2-Chlorophenyl Analogue |

|---|---|---|

| LogP (Lipophilicity) | Moderate (thiophene + methyl) | Higher (chlorine increases hydrophobicity) |

| Metabolic Stability | Potentially high (sulfur resistance) | Moderate (chlorine may slow oxidation) |

| Synthetic Accessibility | Requires tailored conditions for Z-form | Similar challenges in stereocontrol |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex compound that belongs to the class of benzofuran derivatives. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methylene bridge and a bis(2-methoxyethyl)amino group, which enhances its solubility and potential biological interactions. The presence of a methylthiophene moiety may also contribute to its pharmacological profile.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been shown to induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 10 | ROS generation, apoptosis induction |

| Compound B | MCF-7 (Breast) | 15 | Caspase activation |

| Compound C | HeLa (Cervical) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

Benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1. A related study reported that certain derivatives reduced TNF levels by up to 93.8% in vitro . This suggests that our compound may also possess similar anti-inflammatory capabilities.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Targeted | Reduction (%) |

|---|---|---|

| Compound A | TNF-alpha | 93.8 |

| Compound B | IL-1 | 98 |

| Compound C | IL-8 | 71 |

Antimicrobial Activity

Benzofuran derivatives have been noted for their antimicrobial properties against various pathogens. The structure-activity relationship (SAR) indicates that the presence of hydroxyl groups at specific positions enhances antibacterial activity . Preliminary studies suggest that our compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 23 | 0.39 |

| Escherichia coli | 24 | 0.78 |

| Candida albicans | 23 | 0.39 |

Case Studies

- Cytotoxicity Study : In a recent study, compounds structurally related to our target were tested for cytotoxicity against K562 cells. The results indicated that modifications in substituents significantly affected cell viability, with some compounds reducing cell numbers by up to 13% .

- Apoptosis Induction : Another investigation focused on the ability of benzofuran derivatives to induce apoptosis through mitochondrial pathways. The study found that certain compounds increased caspase activity significantly after prolonged exposure .

Q & A

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Core Formation: Start with a benzofuran-3(2H)-one scaffold. Introduce the 6-hydroxy group via selective protection/deprotection or hydroxylation.

- Knoevenagel Condensation: React the benzofuran-3(2H)-one with 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., piperidine/ethanol) to form the (Z)-configured benzylidene moiety .

- Mannich Reaction: Introduce the bis(2-methoxyethyl)aminomethyl group by reacting the intermediate with bis(2-methoxyethyl)amine and formaldehyde.

- Purification: Use flash chromatography (ethyl acetate/petroleum ether gradients) and recrystallization for isolation .

Q. How is the Z-configuration of the benzylidene moiety confirmed?

Methodological Answer:

- NMR Spectroscopy: The coupling constant () between the olefinic protons (typically ~12–14 Hz for Z-isomers) and nuclear Overhauser effect (NOE) experiments between the thiophene methyl group and benzofuran protons confirm stereochemistry .

- Comparative Analysis: Compare spectral data with known (Z)-configured analogs (e.g., (Z)-6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one, δ 7.61 ppm for olefinic proton) .

Q. What spectroscopic methods are recommended for characterization?

Methodological Answer:

- 1H/13C NMR: Assign proton environments (e.g., hydroxyl at δ 11.14 ppm, aromatic protons at δ 6.6–7.6 ppm) and carbon types (e.g., carbonyl at ~160 ppm) .

- HRMS: Confirm molecular weight (e.g., [M-H]⁻ at m/z 449.1759) .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1627 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in the Mannich reaction step be resolved?

Methodological Answer:

- Optimize Conditions: Use anhydrous solvents (THF, DMF), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar).

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or base alternatives (e.g., NaH vs. KOtBu) to enhance nucleophilicity .

- Workup Adjustments: Quench with NH₄Cl to avoid over-decomposition and improve extraction efficiency .

Q. What strategies address contradictory bioactivity data across assays?

Methodological Answer:

- Orthogonal Assays: Validate using enzyme inhibition (e.g., kinase assays), cell viability (MTT), and in vivo models to rule out assay-specific artifacts.

- Purity Verification: Confirm compound integrity via HPLC (>95% purity) and LC-MS to exclude degradation products .

- Structural Analog Comparison: Cross-reference with benzofuran derivatives (e.g., antioxidant moracins, antitumor bufuralol) to contextualize expected activity .

Q. How can computational methods guide derivative design for enhanced binding?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases, receptors). Focus on the benzylidene and aminomethyl groups for modification.

- MD Simulations: Assess binding stability over time (10–100 ns trajectories) to identify flexible regions for optimization.

- QSAR Studies: Coralate substituent electronic properties (Hammett constants) with bioactivity trends .

Q. How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours.

- Light/Thermal Stability: Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess photolytic/thermal decomposition.

- Metabolic Stability: Use liver microsomes or S9 fractions to identify metabolic hotspots (e.g., ester hydrolysis, oxidative demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.